molecular formula C19H30N2O2S B2916766 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline CAS No. 866152-34-3

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline

Cat. No.: B2916766
CAS No.: 866152-34-3
M. Wt: 350.52
InChI Key: XFJZXNSCSZICRM-MNDPQUGUSA-N
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Description

4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a structurally complex aniline derivative characterized by:

  • An N-substituted (Z)-configured ethenyl group bearing a methylsulfanyl (-SCH₃) and a nitro (-NO₂) group. The (Z)-stereochemistry introduces steric and electronic effects, influencing reactivity and intermolecular interactions.

The compound combines electron-donating (methylsulfanyl) and electron-withdrawing (nitro) groups, creating a polarized system that may enhance its utility in agrochemical or pharmaceutical intermediates.

Properties

IUPAC Name

4-decyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)20-19(24-2)16-21(22)23/h12-16,20H,3-11H2,1-2H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJZXNSCSZICRM-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by the introduction of the decyl chain and the methylsulfanyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aniline core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aniline core.

Scientific Research Applications

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a synthetic organic compound featuring a long alkyl chain (decyl) and a nitroethenyl moiety attached to an aniline base. The decyl group provides hydrophobic characteristics, which makes it potentially useful in pharmaceutical and materials science applications. The methylsulfanyl and nitro groups suggest possible reactivity and biological activity because of their electron-withdrawing properties.

Synthesis
this compound can be synthesized through several methods, which allows for customization of the compound's properties based on the desired applications.

Potential applications:

  • Drug delivery systems
  • Surfactants

Research indicates that compounds similar to this compound exhibit significant biological activities. For example, β-nitrostyrene derivatives have been studied for their antibacterial and antifungal properties, suggesting that this compound may also possess similar activities due to its structural features. The electron-withdrawing nitro group is often associated with enhanced biological activity, potentially making this compound a candidate for further pharmacological studies.

Comparison with similar compounds:

Compound NameStructureUnique Features
4-methoxy-N-[(1Z)-1-(methylsulfanyl)-2-nitroethenyl]anilineC10H12N2O3SContains a methoxy group, which may influence solubility and reactivity.
N-[1-(methylsulfanyl)-2-nitrovinyl]anilineC9H10N2O2SLacks the decyl chain, resulting in different hydrophobic properties.
4-(Methylthio)anilineC7H9NSA simpler structure without the nitro group, affecting biological activity.

Mechanism of Action

The mechanism by which 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the aniline core can engage in various binding interactions. These pathways are crucial for its activity in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications
This compound (Target Compound) Not explicitly given Not explicitly given - Decyl (C₁₀H₂₁)
- (Z)-1-(methylsulfanyl)-2-nitroethenyl
- Aniline core
- Polarized electronic structure due to nitro and methylsulfanyl groups.
- Potential use in bioactive molecules or as a synthetic intermediate.
N,N'-[(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-2-penten-2-yl-4-ylidene]bis[4-(methylsulfanyl)aniline] (29) C₁₉H₁₁F₁₂N₂O₂ 527.0623 - Two 4-(methylsulfanyl)aniline groups
- Fluorinated pentenylidene bridge
- Bis-aniline
- High electronegativity from fluorine atoms enhances stability.
- Used in high-throughput crystallography pipelines due to robustness in experimental phasing .
4-(Methylsulfanyl)-N-(naphthalen-2-ylmethyl)aniline C₁₈H₁₇NS 279.40 - Methylsulfanyl (-SCH₃)
- Naphthylmethyl group
- Bulky aromatic substituent may improve crystallinity.
- Applications in materials science or as a ligand in coordination chemistry .
N-[(4-Ethylphenyl)methyl]-2-methylaniline C₁₆H₁₉N 225.33 - Ethylphenylmethyl
- Methyl group
- Simple structure with moderate lipophilicity.
- Likely used as a precursor for dyes or surfactants .

Detailed Analysis of Structural and Functional Impacts

Electronic Effects: The target compound’s nitro group (-NO₂) withdraws electron density, while the methylsulfanyl (-SCH₃) donates electrons. This polarization may enhance reactivity in electrophilic substitution or redox reactions. In contrast, Compound 29 lacks nitro groups but incorporates fluorine atoms, which increase electronegativity and thermal stability.

Compound 29 ’s fluorinated bridge creates a rigid, planar structure, favoring π-π stacking in crystalline phases.

Spectroscopic Signatures :

  • Compound 29 exhibits distinct ¹⁹F NMR signals at δ = -62.8 ppm (CF₃ groups) and ¹⁵N NMR at δ = -178.6 ppm (imine nitrogen). These features are absent in the target compound, which may instead show nitro-group-related shifts in ¹H/¹³C NMR.

4-(Methylsulfanyl)-N-(naphthalen-2-ylmethyl)aniline ’s naphthyl group could facilitate fluorescence or charge-transfer interactions in optoelectronic materials.

Research Findings and Limitations

  • Contradictions : While Compound 29 is validated via HRMS and NMR, the target compound’s structural verification methods (e.g., X-ray crystallography using SHELX ) remain speculative based on the evidence.

Biological Activity

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a synthetic organic compound with the molecular formula C19H30N2O2SC_{19}H_{30}N_{2}O_{2}S. Its structure features a decyl chain, a methylsulfanyl group, and a nitro group attached to an aniline base. The compound's unique characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The presence of the long alkyl chain (decyl) imparts hydrophobic properties, while the nitro and methylsulfanyl groups enhance its reactivity. The compound can undergo various chemical reactions, making it versatile in organic synthesis.

PropertyValue
Molecular FormulaC19H30N2O2SC_{19}H_{30}N_{2}O_{2}S
Molecular Weight350.5187 g/mol
CAS Number866152-34-3

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including nitration of aniline derivatives followed by alkylation. Key methods include:

  • Nitration : Introduction of the nitro group under controlled conditions.
  • Alkylation : Addition of the decyl chain using alkyl halides.
  • Methylsulfanylation : Incorporation of the methylsulfanyl group.

These methods allow for the customization of properties based on desired applications.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit significant biological activities, particularly antibacterial and antifungal properties. The electron-withdrawing nature of the nitro group is often associated with enhanced biological activity, suggesting that this compound may also be a candidate for further pharmacological studies.

The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets through:

  • Hydrogen Bonding : The aniline core can engage in hydrogen bonding with biological macromolecules.
  • π-π Stacking : The aromatic nature allows for π-π stacking interactions, which are crucial in binding to target proteins.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructureUnique Features
4-methoxy-N-[(1Z)-1-(methylsulfanyl)-2-nitroethenyl]anilineC10H12N2O3SContains a methoxy group influencing solubility
N-[1-(methylsulfanyl)-2-nitrovinyl]anilineC9H10N2O2SLacks the decyl chain affecting hydrophobicity
4-(Methylthio)anilineC7H9NSSimpler structure without the nitro group

These comparisons highlight the unique aspects of this compound, particularly its long alkyl chain which enhances hydrophobic interactions and potential applications in drug delivery systems or as surfactants .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline?

Methodological Answer:

  • Synthesis :

    • Step 1 : Introduce the nitroethenyl group via a Michael addition or nucleophilic substitution. For analogous nitrosoanilines, Pd-catalyzed coupling or nitrosation under acidic conditions (e.g., NaNO₂/HCl) is used . Adjust pH (5–7) and temperature (60–80°C) to favor Z-configuration.
    • Step 2 : Attach the decyl chain via alkylation. Use anhydrous solvents (e.g., THF) and bases like K₂CO₃ to avoid hydrolysis .
    • Purification : Column chromatography with eluents such as THF-ether-cyclohexane (4:4:2), monitored by TLC (Rf ~0.5) .
  • Characterization :

    • HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) .
    • NMR : Assign peaks for the nitroethenyl (δ 7.8–8.2 ppm, ¹H) and methylsulfanyl (δ 2.1–2.3 ppm, ¹H) groups. Compare with nitrosoaniline derivatives for structural validation .
    • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., ±0.3% deviation) .

Q. What safety protocols are critical during handling and storage?

Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store in amber glass vials at 4°C, away from light and oxidizers .

Advanced Research Questions

Q. How can stereochemical integrity (Z-configuration) be maintained during synthesis, and how does it impact reactivity?

Methodological Answer :

  • Stereochemical Control : Use low-temperature reactions (<0°C) and sterically hindered solvents (e.g., DCM) to minimize isomerization. Monitor via NOESY NMR (nuclear Overhauser effect between nitro and methylsulfanyl groups) .
  • Reactivity Studies : Compare Z- and E-isomers in nucleophilic environments (e.g., thiol additions). Kinetic assays (UV-Vis at λ = 400 nm) reveal Z-isomer’s slower reaction rates due to steric hindrance .

Q. What experimental frameworks assess environmental persistence and degradation pathways?

Methodological Answer :

  • Laboratory Assays :
  • Hydrolysis : Expose to pH 3–9 buffers at 25–50°C; quantify parent compound via HPLC-MS (C18 column, acetonitrile/water gradient) .
  • Photodegradation : Use UV irradiation (254 nm) in aqueous solutions; identify nitroso or sulfoxide byproducts via HRMS .
    • Ecosystem Modeling : Apply OECD Guideline 307 for soil degradation studies. Measure half-life (t₁/₂) under aerobic/anaerobic conditions and bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna) .

Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved?

Methodological Answer :

  • Cross-Validation :
  • HRMS vs. NMR : If HRMS matches theoretical mass but NMR peaks deviate, check for paramagnetic impurities (e.g., metal catalysts) or tautomeric forms. Recrystallize in non-polar solvents (hexane/ethyl acetate) .
  • Isotopic Patterns : Use high-resolution MS/MS to distinguish between isobaric interferences (e.g., [M+H]+ vs. [M+Na]+) .
    • Computational Aids : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) for geometry optimization .

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